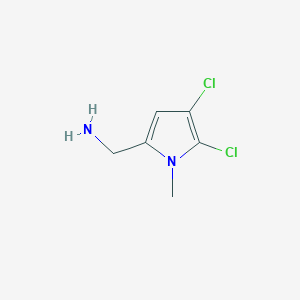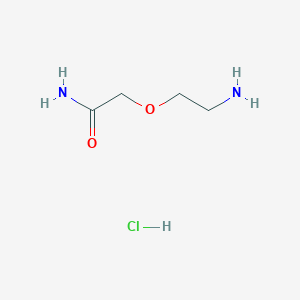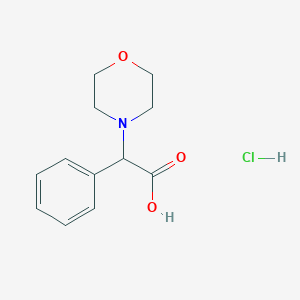
2-Morpholino-2-phenylacetic acid hydrochloride
Descripción general
Descripción
2-Morpholino-2-phenylacetic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3 . It has an average mass of 257.713 Da and a monoisotopic mass of 257.081879 Da .
Molecular Structure Analysis
The molecular structure of 2-Morpholino-2-phenylacetic acid hydrochloride consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a potential chemical reaction involving 2-Morpholino-2-phenylacetic acid hydrochloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Antimicrobial Applications
2-Morpholino-2-phenylacetic acid hydrochloride derivatives have been synthesized and characterized, showing potential as biologically active compounds. Particularly, certain analogues demonstrate notable antimicrobial properties, exhibiting effectiveness against a variety of fungal and bacterial strains. This suggests the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Jayadevappa et al., 2012).
Synthetic Applications
The compound serves as a crucial intermediate in the synthesis of various morpholine derivatives. For instance, it is used in the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, highlighting its role in producing structurally complex and potentially bioactive morpholine derivatives (Qiu Fang-li, 2012). It's also employed in synthesizing compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, further underscoring its significance in medicinal chemistry (Tao Yuan, 2012).
Chemical Structure and Characterization
The compound's structure is central to its chemical identity and facilitates understanding its reactivity and potential applications. It's characterized using techniques like IR, NMR, and mass spectral studies, ensuring precise identification and enabling further research into its properties and applications (Tan Bin, 2010).
Contribution to Peptidomimetic Chemistry
2-Morpholino-2-phenylacetic acid hydrochloride derivatives play a significant role in peptidomimetic chemistry. They are used in synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, highlighting their contribution to the field of peptide synthesis and the creation of peptide-like structures with potential therapeutic applications (Filippo Sladojevich et al., 2007).
Propiedades
IUPAC Name |
2-morpholin-4-yl-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOURXHYILTZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849420 | |
| Record name | (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-2-phenylacetic acid hydrochloride | |
CAS RN |
91641-50-8 | |
| Record name | (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)
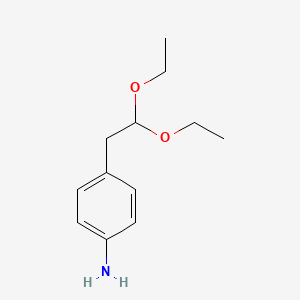
![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)
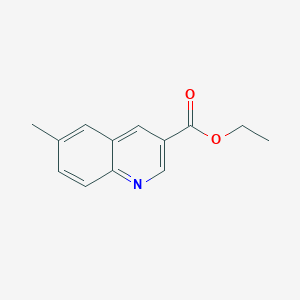
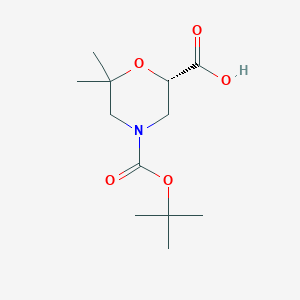
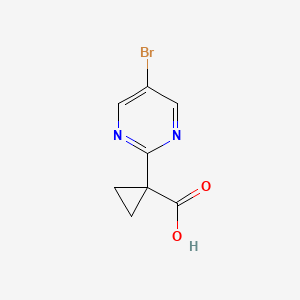
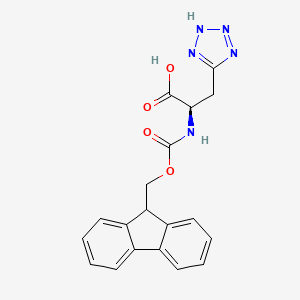
![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
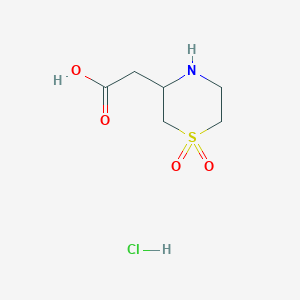
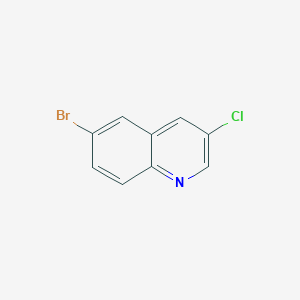
![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)
